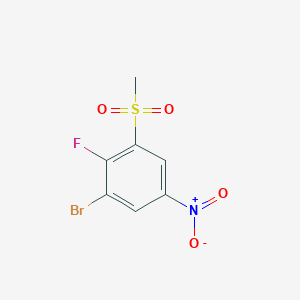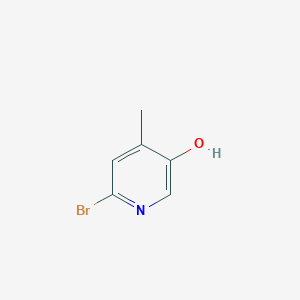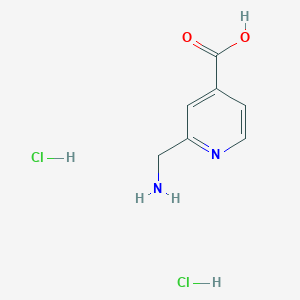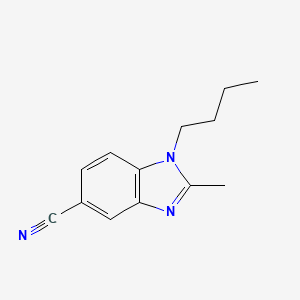![molecular formula C12H13BrF3NO3 B1380068 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate CAS No. 1425040-12-5](/img/structure/B1380068.png)
3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate” is a chemical compound with the molecular formula C12H13BrF3NO3 . It has a molecular weight of 356.14 g/mol .
Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered cyclic amine. It also has a bromobenzyl group attached to one of the ring’s carbon atoms and a trifluoroacetate group attached to the nitrogen atom of the azetidine ring .Aplicaciones Científicas De Investigación
Antibiotic Development
Substituted azetidinyl compounds, including those related to "3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate," have shown significant activity against Gram-negative bacteria, highlighting their potential as a new class of beta-lactam antibiotics (Woulfe & Miller, 1985).
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of azetidine derivatives. For instance, azetidinyl ketones have been synthesized from alpha-bromobenzyl chalcone, exhibiting potential for further chemical transformations (Stevens & Cromwell, 1971). Also, the synthesis of N-Aryl β-Amino Alcohols via trifluoroacetic acid promoted multicomponent coupling of aziridines, arynes, and water has been reported, showing the versatility of azetidine compounds in chemical reactions (Roy, Baviskar, & Biju, 2015).
Drug Design and Discovery
In the realm of drug discovery, 3-aryl-3-sulfanyl azetidines synthesized from azetidine-3-ols have shown promise. The mild iron-catalyzed thiol alkylation process used in their synthesis suggests their potential incorporation in drug discovery programs (Dubois et al., 2019). Additionally, the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, involves the use of alkoxyimino derivatives of azetidine, highlighting the relevance of such compounds in the development of new drugs (Pan et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKTTWDNSAUJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)






![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)